Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate
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Overview
Description
Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate is a chemical compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound also contains an ethyl ester group and a chloro substituent, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate typically involves the reaction of 5-chloro-6-oxo-1,6-dihydropyridazine-4-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyridazinone derivatives.
Scientific Research Applications
Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((5-isopropyl-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate
- Ethyl 2-((5-methyl-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate
- Ethyl 2-((5-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate
Uniqueness
Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity
Properties
CAS No. |
1346697-66-2 |
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Molecular Formula |
C8H9ClN2O4 |
Molecular Weight |
232.62 g/mol |
IUPAC Name |
ethyl 2-[(5-chloro-6-oxo-1H-pyridazin-4-yl)oxy]acetate |
InChI |
InChI=1S/C8H9ClN2O4/c1-2-14-6(12)4-15-5-3-10-11-8(13)7(5)9/h3H,2,4H2,1H3,(H,11,13) |
InChI Key |
YRWMSROEWSBYDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C(=O)NN=C1)Cl |
Origin of Product |
United States |
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